molecular formula C11H10N2O B1287400 (2-Phenylpyrimidin-5-yl)methanol CAS No. 886531-62-0

(2-Phenylpyrimidin-5-yl)methanol

Cat. No. B1287400
CAS RN: 886531-62-0
M. Wt: 186.21 g/mol
InChI Key: DJEBODXMCJKLPH-UHFFFAOYSA-N
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Description

“(2-Phenylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “(2-Phenylpyrimidin-5-yl)methanol” can be represented by the InChI code: 1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Phenylpyrimidin-5-yl)methanol” is a powder at room temperature . Its melting point is between 111-112 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

(2-Phenylpyrimidin-5-yl)methanol is used in the synthesis of novel chemical compounds with potential antimicrobial properties. For instance, it has been utilized in the production of triazolo[4,3-a]pyrimidines, which exhibit antibacterial and antifungal activities (Shaban, Nasr, & Morgaan, 2000).

Biocatalysis and Enantioselective Synthesis

This compound plays a significant role in biocatalysis. It has been synthesized enantiomerically pure using Lactobacillus paracasei BD101. This enantiomerically pure form, known for its analgesic properties, was produced on a gram scale, demonstrating the potential for large-scale synthesis with high enantiomeric excess and yield (Şahin, Serencam, & Dertli, 2019).

Cytotoxic Activity in Cancer Research

In cancer research, derivatives of (2-Phenylpyrimidin-5-yl)methanol have been synthesized and their cytotoxic activities against various cancer cell lines have been studied. These compounds, particularly those with specific substituents, have shown varying levels of cytotoxicity, offering insights into their potential use in cancer therapy (Stolarczyk et al., 2018).

Application in Organic Chemistry

This compound has been involved in studies focusing on proton sponge properties, showcasing its utility in organic chemistry research. Such studies provide valuable information about the behavior of compounds in various chemical environments (Pozharskii et al., 2010).

Use in Synthesis of Cyclopentenones

It also contributes to the synthesis of trans-4,5-disubstituted cyclopentenones, highlighting its role in the development of novel chemical synthesis processes (Reddy et al., 2012).

Discovery of P2X7 Antagonist Clinical Candidates

In medicinal chemistry, it has been used in the discovery and synthesis of P2X7 antagonists, which are potential candidates for treating mood disorders. This showcases the compound's significance in drug discovery and development (Chrovian et al., 2018).

Safety and Hazards

“(2-Phenylpyrimidin-5-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-phenylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEBODXMCJKLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612128
Record name (2-Phenylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886531-62-0
Record name (2-Phenylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenylpyrimidin-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Phenylpyrimidine-5-carbaldehyde (2.0 g) was dissolved in ethanol (20 mL), sodium tetrahydroborate (411 mg) was added under ice-cooling, and the mixture was stirred at 0° C. for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous ammonium chloride solution and then saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (1.75 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol influence its cytotoxic activity compared to its methyl-substituted counterpart?

A1: The study demonstrates that the presence of the hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (compound (3)) significantly increases its cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines compared to its methyl-substituted counterpart, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (compound (4)) []. While the exact mechanism behind this difference remains unclear, the study suggests that the hydroxy group in compound (3) may contribute to stronger interactions with biological targets, ultimately leading to increased cytotoxicity. Further research is needed to elucidate the specific molecular interactions responsible for this difference in activity.

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